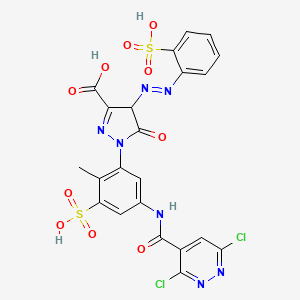
1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrazole, carboxylic acid, and sulfonyl groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)- involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group. Subsequent steps involve the incorporation of the dichloropyridazinyl group, the sulfonyl group, and the azo linkage. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive molecule with various pharmacological properties. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 1-(5-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-2-methyl-3-sulfophenyl)-4,5-dihydro-5-oxo-4-((2-sulfophenyl)azo)- stands out due to its unique combination of functional groups and chemical properties Similar compounds include other pyrazole derivatives, carboxylic acids, and sulfonyl-containing molecules
Properties
CAS No. |
68399-87-1 |
|---|---|
Molecular Formula |
C22H15Cl2N7O10S2 |
Molecular Weight |
672.4 g/mol |
IUPAC Name |
1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfophenyl]-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C22H15Cl2N7O10S2/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41) |
InChI Key |
ZRDUNOGZJOMOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)NC(=O)C2=CC(=NN=C2Cl)Cl)N3C(=O)C(C(=N3)C(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
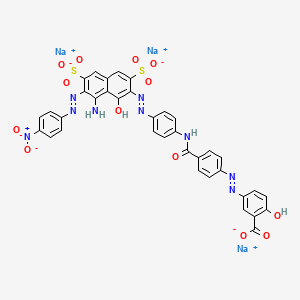
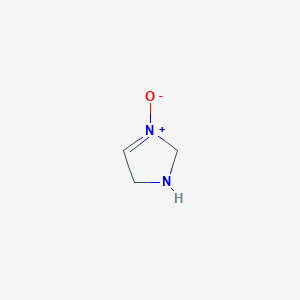
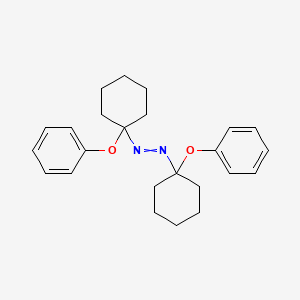

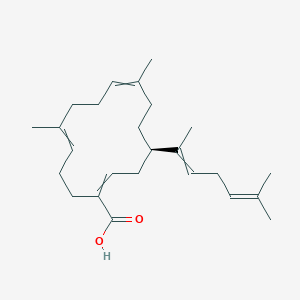
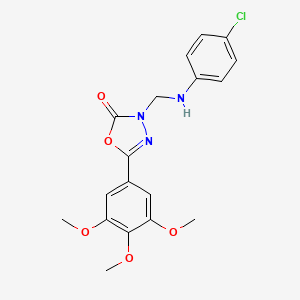
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
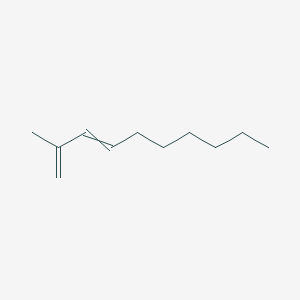
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
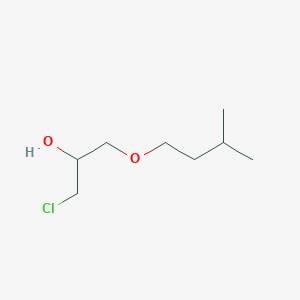
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

